Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups such as an ethyl ester, a tosyloxy group, and a p-tolyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via electrophilic aromatic substitution reactions using p-tolyl halides and suitable catalysts.
Esterification: The ethyl ester group is introduced through esterification reactions involving carboxylic acids and ethanol in the presence of acid catalysts.
Tosyloxy Group Addition: The tosyloxy group is added by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tosyloxy group, replacing it with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the tosyloxy group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives:
Ethyl 6-oxo-1-(phenyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl 6-oxo-1-(p-tolyl)-4-(methoxy)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a methoxy group instead of a tosyloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-(4-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-18(29-30(26,27)17-11-7-15(3)8-12-17)13-19(24)23(22-20)16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNQLRAIZGUSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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